2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with an ethoxy group at the 2-position and a tetrazole ring linked via a methylene group to the 4-fluorophenyl moiety. Its structure combines aromatic, heterocyclic, and fluorinated elements, making it a candidate for diverse biological applications, particularly in medicinal chemistry. The tetrazole ring enhances metabolic stability, while the fluorophenyl group contributes to lipophilicity and target binding .
Properties
IUPAC Name |
2-ethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-15-6-4-3-5-14(15)17(24)19-11-16-20-21-22-23(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHCNMNPOOGGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the regulation of gastrointestinal motility and secretion.
Mode of Action
This compound acts as a potent agonist at the 5-HT4 serotonin receptors. It stimulates these receptors, leading to an increase in the force of contraction and beating rate in isolated atrial preparations. It is less effective and potent than serotonin in raising the force of contraction or the beating rate.
Biochemical Pathways
The activation of 5-HT4 serotonin receptors by this compound leads to an increase in the force of contraction and beating rate in the heart. All inotropic and chronotropic effects of serotonin are mediated via 5-HT4 receptors on human cardiomyocytes.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its low solubility and bioavailability due to extensive first-pass metabolism. The formulation of this compound into nanostructured lipid carriers (nlcs) via the intranasal route has been shown to improve its bioavailability. Pharmacokinetic studies showed a 2.44-fold rise in bioavailability as compared to the suspension form of the compound.
Result of Action
The stimulation of 5-HT4 serotonin receptors by this compound results in an increase in the force of contraction and beating rate in the heart. This can potentially be used to treat various gastrointestinal diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of the environment
Biological Activity
2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that exhibits significant biological activity. This compound features a unique chemical structure comprising a naphthalene ring, a tetrazole moiety, and a fluorophenyl group. Understanding its biological activity is crucial for potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. The presence of the tetrazole ring in this compound may contribute to its inhibitory effects against various bacterial strains. For instance, tetrazole derivatives are known to exhibit activity against Mycobacterium tuberculosis (Mtb) and other pathogens. Structural modifications in the tetrazole moiety can significantly influence biological activity.
Inhibitory Mechanisms
The compound's mechanism of action may involve the inhibition of specific enzymes or biological pathways. For example, tetrazole derivatives have been shown to interact with Mur enzymes in Mtb, which are critical for bacterial cell wall synthesis. The binding affinity and inhibitory concentration (IC50) values of related compounds suggest that modifications can enhance their potency against these targets.
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of electronegative substituents like fluorine enhances antimicrobial activity. The following table summarizes the IC50 values for various structurally related compounds:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 0.12 ± 0.001 | E. coli |
| Compound B | Structure B | 5.08 ± 0.4 | Mtb |
| 2-Ethoxy-N-{[1-(4-fluorophenyl)-... | TBD | TBD | TBD |
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzamide and tetrazole exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against solid tumors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in the Benzamide Substituent
4-Butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Key Difference : The ethoxy group in the target compound is replaced with a longer-chain butoxy group.
- Impact: Increased lipophilicity due to the butoxy chain may enhance membrane permeability but reduce solubility in aqueous media. No direct biological data is available, but such modifications often affect pharmacokinetics .
3,4-Difluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 897623-47-1)
- Key Difference : The benzamide ring has 3,4-difluoro substituents instead of 2-ethoxy.
- Impact: Fluorine atoms increase electronegativity and metabolic stability.
Analogues with Modified Heterocyclic Components
3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-65-5)
- Key Difference : The tetrazole ring is replaced with a 1,3,4-thiadiazole, and the fluorophenyl group is substituted with 2-chlorophenyl.
- Impact: Thiadiazoles are less polar than tetrazoles, which may alter solubility.
3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (CAS 941875-33-8)
- Key Difference : The benzamide is replaced with a urea group, and the tetrazole is linked to a 3,4-dimethylphenyl group.
- However, dimethylphenyl substituents increase steric bulk, which could hinder binding in constrained active sites .
Analogues with Additional Functional Groups
3-(4-((4-Allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)benzamide
- Key Difference: A triazole ring replaces the tetrazole, and an allyl-methoxyphenoxy group is appended.
- Impact: Triazoles are less acidic than tetrazoles, affecting ionization under physiological conditions.
Epoxiconazole (CAS 133855-98-8)
- Key Difference : A triazole-containing fungicide with a fluorophenyl group and an epoxide moiety.
- Impact: The epoxide enhances reactivity, making it effective against fungal cytochrome P450 enzymes. However, this reactivity may also contribute to toxicity in non-target organisms .
Research Findings and Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
